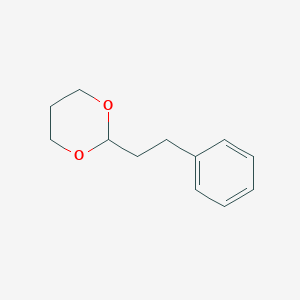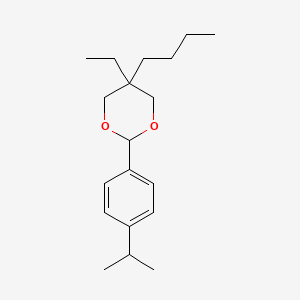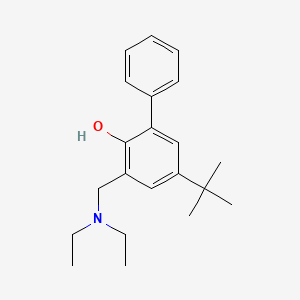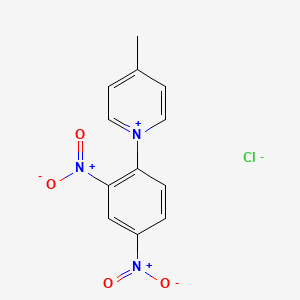
Pyridinium, 1-(2,4-dinitrophenyl)-4-methyl-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 1-(2,4-dinitrophenyl)-4-methyl-, chloride is a chemical compound known for its unique structure and reactivity. It is a derivative of pyridinium, where the pyridine ring is substituted with a 2,4-dinitrophenyl group and a methyl group at the 4-position, with chloride as the counterion. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-(2,4-dinitrophenyl)-4-methyl-, chloride typically involves the reaction of 2,4-dinitrochlorobenzene with pyridine derivatives. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is displaced by the pyridine nitrogen. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Pyridinium, 1-(2,4-dinitrophenyl)-4-methyl-, chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles, leading to the substitution of the 2,4-dinitrophenyl group.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, which react under mild heating.
Reduction: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridinium salts.
Reduction: Products include 2,4-diaminophenyl derivatives.
Oxidation: Products include carboxylated pyridinium compounds.
Aplicaciones Científicas De Investigación
Pyridinium, 1-(2,4-dinitrophenyl)-4-methyl-, chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other nitrogen-containing heterocycles.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of Pyridinium, 1-(2,4-dinitrophenyl)-4-methyl-, chloride involves its ability to undergo nucleophilic substitution reactions. The compound’s electrophilic nature, due to the presence of the 2,4-dinitrophenyl group, makes it highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate or a catalyst .
Comparación Con Compuestos Similares
Similar Compounds
Pyridinium, 1-(2,4-dinitrophenyl)-, chloride: Lacks the methyl group at the 4-position.
Pyridinium, 1-(2,4-dinitrophenyl)-4-ethyl-, chloride: Contains an ethyl group instead of a methyl group at the 4-position.
Pyridinium, 1-(2,4-dinitrophenyl)-4-phenyl-, chloride: Contains a phenyl group at the 4-position
Uniqueness
Pyridinium, 1-(2,4-dinitrophenyl)-4-methyl-, chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both the 2,4-dinitrophenyl group and the methyl group at the 4-position enhances its electrophilic nature and makes it a versatile reagent in organic synthesis .
Propiedades
Número CAS |
6526-38-1 |
|---|---|
Fórmula molecular |
C12H10ClN3O4 |
Peso molecular |
295.68 g/mol |
Nombre IUPAC |
1-(2,4-dinitrophenyl)-4-methylpyridin-1-ium;chloride |
InChI |
InChI=1S/C12H10N3O4.ClH/c1-9-4-6-13(7-5-9)11-3-2-10(14(16)17)8-12(11)15(18)19;/h2-8H,1H3;1H/q+1;/p-1 |
Clave InChI |
XOAXAGACJMOHSS-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=[N+](C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


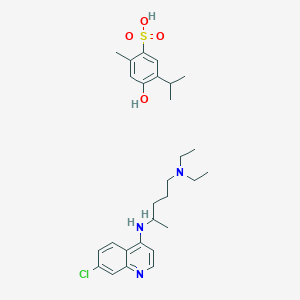

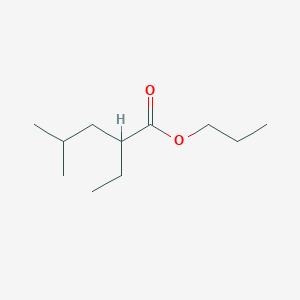
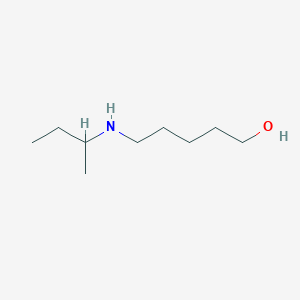
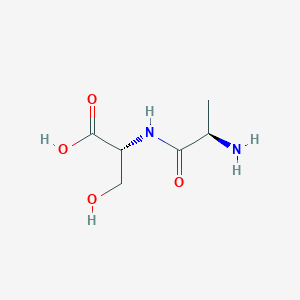
![2-(Acetyloxy)-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B14740496.png)

![1,4-Dioxaspiro[4.5]decane-6-acetic acid](/img/structure/B14740514.png)
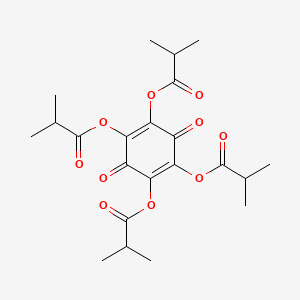
![3-{2,2-Dimethyl-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene](/img/structure/B14740523.png)
![4-(Ethylamino)-6-methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14740539.png)
